
5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structures similar to "5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole" have been synthesized and evaluated for their antimicrobial activities. A study by Desai and Dodiya (2014) synthesized a series of compounds and screened them for antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Additionally, Shingare et al. (2022) explored benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular potential, showcasing good activity against bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer Potential
Research by Redda and Gangapuram (2007) focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, aiming to investigate their anticancer activities. This study signifies the interest in oxadiazole derivatives as potential anticancer agents (Redda & Gangapuram, 2007).
Agrochemical Applications
Inhibition of rice bacterial leaf blight and tobacco bacterial wilt has been demonstrated by sulfone derivatives containing 1,3,4-oxadiazole moieties, showing promise as effective bactericides for plant diseases. Shi et al. (2015) and Xu et al. (2012) have contributed significantly to this field by demonstrating the effectiveness of these compounds against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, respectively (Shi et al., 2015); (Xu et al., 2012).
properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-11-13(18)5-4-7-15(11)26(23,24)22-9-12(10-22)17-20-16(21-25-17)14-6-2-3-8-19-14/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPDIXMFFQJLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

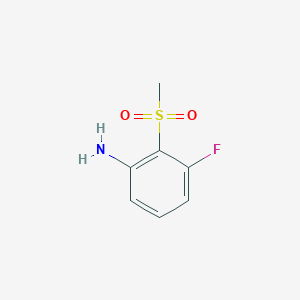
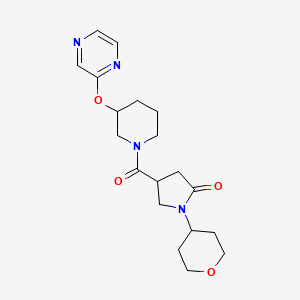
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![2-(2-bromo-4-fluorophenoxy)-N-[4-(2-oxoazetidin-1-yl)phenyl]propanamide](/img/structure/B2602163.png)
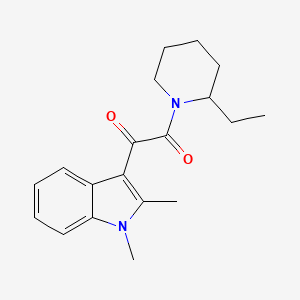
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)
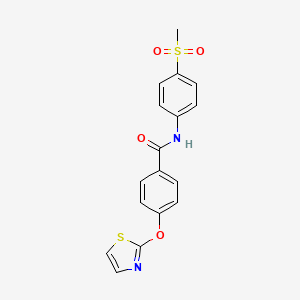
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)
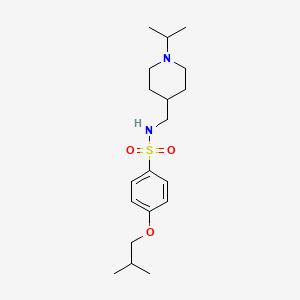
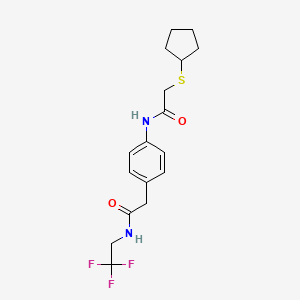


![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)